BMS-986176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

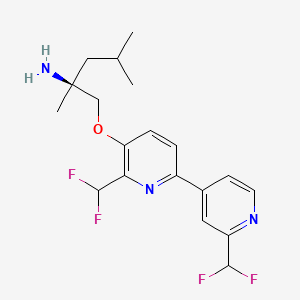

(2S)-1-[2-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F4N3O/c1-11(2)9-19(3,24)10-27-15-5-4-13(26-16(15)18(22)23)12-6-7-25-14(8-12)17(20)21/h4-8,11,17-18H,9-10,24H2,1-3H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAHOQATMSONTM-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1815613-42-3 | |

| Record name | BMS-986176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1815613423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4RLM5X6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The AAK1 Inhibitor BMS-986176: A Deep Dive into its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. BMS-986176 (also known as LX-9211) has emerged as a promising, first-in-class, orally active and central nervous system (CNS) penetrant small molecule inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1).[1][2][3][4] Preclinical studies have demonstrated its potent and selective inhibition of AAK1, leading to significant efficacy in rodent models of neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the preclinical evidence supporting its development for the treatment of neuropathic pain conditions such as diabetic peripheral neuropathy and postherpetic neuralgia.[1][3]

Introduction: Targeting AAK1 in Neuropathic Pain

The identification of novel analgesic targets is paramount for the development of more effective and safer treatments for neuropathic pain. Through mouse knockout studies, Adaptor Protein-2 Associated Kinase 1 (AAK1) was identified as a viable target for the treatment of this condition.[1][3][4] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor trafficking. Inhibition of AAK1 has been shown to recapitulate the pain-resistant phenotype observed in AAK1 knockout mice, validating it as a promising therapeutic strategy. This compound was developed as a highly selective and potent inhibitor of AAK1, designed for oral administration and efficient penetration of the central nervous system to exert its analgesic effects.[1][3][4]

Molecular Mechanism of Action: Inhibition of AAK1 Kinase Activity

This compound exerts its therapeutic effect through direct inhibition of the AAK1 enzyme. The primary mechanism involves high-affinity binding to the ATP-binding pocket of the AAK1 kinase domain, preventing the phosphorylation of its downstream substrates.

Potency and Selectivity

This compound is a potent inhibitor of human AAK1 with a high degree of selectivity against other kinases, minimizing the potential for off-target effects.

| Parameter | Value | Reference |

| AAK1 IC50 | 2 nM | [5] |

| Selectivity | High selectivity against a panel of other kinases. | [6] |

Table 1: In vitro potency and selectivity of this compound.

Signaling Pathway

The precise downstream signaling cascade through which AAK1 inhibition alleviates neuropathic pain is an area of active investigation. However, the known function of AAK1 in clathrin-mediated endocytosis suggests a role in regulating the surface expression and function of key proteins involved in nociceptive signaling. By inhibiting AAK1, this compound may modulate the trafficking of ion channels, receptors, and transporters that are critical for neuronal hyperexcitability, a hallmark of neuropathic pain.

Preclinical Efficacy in Neuropathic Pain Models

The analgesic potential of this compound has been demonstrated in well-established rodent models of neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model of neuropathic pain that mimics features of human nerve injury-induced pain.

| Species | Model | Treatment | Dose (mg/kg, p.o.) | Endpoint | Result | Reference |

| Rat | CCI | This compound | 1 | Paw withdrawal threshold | Dose-dependent reversal of mechanical allodynia | [6] |

Table 2: Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model.

Diabetic Peripheral Neuropathic Pain (DPNP) Model

This model recapitulates the painful diabetic neuropathy observed in patients with diabetes.

| Species | Model | Treatment | Doses | Endpoint | Result | Reference |

| Rat | Chemically-induced DPNP | This compound | Increasing doses | Paw withdrawal threshold | Dose-dependent increase in paw withdrawal threshold | [6] |

Table 3: Efficacy of this compound in a Rat Model of Diabetic Peripheral Neuropathic Pain.

Pharmacokinetics and CNS Penetration

A key attribute of this compound is its excellent pharmacokinetic profile, including good oral bioavailability and significant penetration into the central nervous system, where it can engage its target, AAK1.

| Species | Brain to Plasma Ratio | Reference |

| Rat | 20 | [1][4] |

Table 4: Central Nervous System Penetration of this compound.

Experimental Protocols

AAK1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against AAK1.

Methodology: The inhibitory activity of this compound on AAK1 is typically assessed using a biochemical enzyme inhibition assay. This involves incubating recombinant human AAK1 with a specific substrate (e.g., a peptide derived from its natural substrate) and ATP. The reaction is initiated, and the level of substrate phosphorylation is measured, often using methods like radiometric assays (e.g., P33-ATP) or non-radioactive luminescence-based assays. The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Chronic Constriction Injury (CCI) Model in Rats

Objective: To evaluate the in vivo efficacy of this compound in a model of nerve injury-induced neuropathic pain.

Methodology: Adult male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve. This procedure induces a partial nerve injury that leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia. After a recovery period and confirmation of neuropathic pain development, rats are orally administered with either vehicle or this compound. Mechanical allodynia is assessed using von Frey filaments, where the force required to elicit a paw withdrawal response is measured.

Conclusion and Future Directions

This compound represents a novel and targeted approach to the treatment of neuropathic pain through the selective inhibition of AAK1. Its potent preclinical efficacy, favorable pharmacokinetic profile, and high CNS penetration underscore its potential as a valuable therapeutic agent. Having successfully completed Phase I clinical trials with a good safety profile, this compound is currently in Phase II trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][3] The outcomes of these trials will be crucial in determining the clinical utility of AAK1 inhibition as a therapeutic strategy for neuropathic pain. Further research will also be instrumental in fully elucidating the downstream signaling pathways modulated by AAK1 and in identifying potential biomarkers to predict patient response to this novel class of analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of this compound/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]

- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. youtube.com [youtube.com]

LX-9211 and AAK1 Inhibition: A Technical Deep Dive into a Novel Analgesic Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX-9211 (also known as pilavapadin) is an investigational, orally administered, selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) being developed for the treatment of neuropathic pain. AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of cell surface receptors and other macromolecules. By inhibiting AAK1, LX-9211 modulates the trafficking of pain-related receptors, offering a novel, non-opioid mechanism for pain relief. This technical guide provides a comprehensive overview of the LX-9211 AAK1 inhibition pathway, summarizing preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.

The AAK1 Inhibition Pathway: Mechanism of Action

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the initiation and regulation of clathrin-mediated endocytosis. CME is essential for the recycling of synaptic vesicles and the modulation of cell surface receptor density, including receptors critically involved in pain signaling.

The primary mechanism of action of LX-9211 is the selective inhibition of AAK1.[1][2][3] This inhibition disrupts the normal process of clathrin-coated pit formation and subsequent receptor internalization. One of the key consequences of AAK1 inhibition is the reduced endocytosis of GABA-A receptors.[1] This leads to an increased density of these inhibitory receptors on the neuronal membrane, enhancing GABAergic signaling and resulting in hyperpolarization of neurons involved in pain transmission. This ultimately dampens the propagation of pain signals.[1]

LX-9211's mechanism is distinct from that of opioids and does not involve the opioid pathways.[4] Preclinical studies have demonstrated that LX-9211 penetrates the central nervous system to exert its effects.[5]

Broader AAK1 Signaling Involvement

AAK1 is also implicated in other significant signaling pathways, which may contribute to its overall biological effects. These include:

-

NF-κB Signaling: AAK1 is involved in the nuclear factor-kappa B signaling pathway, a key regulator of inflammation and immune responses.

-

WNT Signaling: AAK1 has been shown to negatively regulate the WNT signaling pathway by promoting the endocytosis of the LRP6 receptor.

-

Notch Signaling: AAK1 can act as a positive regulator of the Notch signaling pathway, which is crucial for cell-cell communication and development.

The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis and its inhibition by LX-9211.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of LX-9211.

Preclinical Efficacy in Neuropathic Pain Models

| Animal Model | Pain Type | Key Finding |

| Rat Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Dose-dependent increase in pain response inhibition. |

| Rat Streptozotocin (STZ)-induced Diabetic Neuropathy | Mechanical Allodynia | Maximum efficacy observed at approximately 1 mg/kg. |

| Mouse Spinal Nerve Ligation (SNL) | Mechanical Allodynia | A similar AAK1 inhibitor (LP-935509) reversed fully established pain behavior. |

| Mouse Formalin Test | Inflammatory Pain | A similar AAK1 inhibitor (LP-935509) caused a reduced pain response in the late phase. |

Clinical Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)

Table 2.1: RELIEF-DPN 1 Phase 2 Study Results

| Treatment Group | N | Baseline ADPS (Mean) | Change from Baseline at Week 6 (Mean) | Placebo-Adjusted Difference (p-value) |

| LX-9211 Low Dose | 106 | 6.6 | -1.39 | -0.67 (p=0.007) |

| LX-9211 High Dose | 106 | 6.6 | -1.27 | -0.55 (p=0.030) |

| Placebo | 107 | 6.5 | -0.72 | N/A |

| ADPS: Average Daily Pain Score (11-point numerical rating scale) |

Table 2.2: PROGRESS Phase 2b Study Results

| Treatment Group | Change from Baseline in ADPS at Week 8 (Mean) |

| Pilavapadin 10 mg | -1.74 |

| Pilavapadin 20 mg/10 mg | -1.70 |

| Pilavapadin 20 mg | -1.38 |

| Placebo | -1.31 |

Clinical Efficacy in Postherpetic Neuralgia (PHN)

Table 2.3: RELIEF-PHN-1 Phase 2 Study Results

| Treatment Group | Change from Baseline in ADPS at Week 6 (Mean) | Placebo-Adjusted Difference (p-value) |

| LX-9211 | -2.42 | -0.80 (p=0.12) |

| Placebo | -1.62 | N/A |

Common Adverse Events in Clinical Trials

The most frequently reported adverse events in Phase 2 studies of LX-9211 were generally mild to moderate and included dizziness, nausea, and headache.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of LX-9211.

Preclinical Models of Neuropathic Pain

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane. The common sciatic nerve on one side is exposed at the mid-thigh level.

-

Surgical Procedure: Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using the Hargreaves plantar test at baseline and various time points post-surgery.

-

Drug Administration: LX-9211 or vehicle is administered orally at specified doses before behavioral testing.

-

Induction of Diabetes: Rats are fasted overnight and then injected with a single intraperitoneal dose of STZ (e.g., 50-65 mg/kg) dissolved in citrate (B86180) buffer.

-

Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

-

Behavioral Testing: The development of mechanical allodynia is monitored weekly using von Frey filaments.

-

Drug Administration: Once significant allodynia is established (typically 2-4 weeks post-STZ), LX-9211 or vehicle is administered, and behavioral testing is performed.

In Vitro Kinase Assays

-

Reagents: Recombinant AAK1 enzyme, a proprietary fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody.

-

Procedure:

-

LX-9211 is serially diluted and added to a 384-well plate.

-

A mixture of AAK1 enzyme and the Eu-anti-tag antibody is added.

-

The kinase tracer is added to initiate the binding reaction.

-

-

Detection: After incubation, the plate is read on a fluorescence plate reader that measures the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Inhibition of AAK1 by LX-9211 displaces the tracer, leading to a decrease in the FRET signal.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Clinical Trial Design: RELIEF-DPN 1 (Phase 2)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

-

Patient Population: Adults with a diagnosis of diabetic peripheral neuropathic pain for at least 6 months and an average daily pain score (ADPS) of ≥4 on an 11-point numerical rating scale.

-

Treatment: Patients were randomized to receive one of two dose levels of LX-9211 or placebo once daily for 6 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average of the ADPS at week 6.

-

Secondary Endpoints: Included assessments of sleep interference, patient global impression of change, and safety and tolerability.

Conclusion

LX-9211 represents a promising novel approach to the treatment of neuropathic pain through the selective inhibition of AAK1. Its unique mechanism of action, which modulates clathrin-mediated endocytosis of pain-related receptors without engaging the opioid pathway, addresses a significant unmet need for safer and more effective analgesics. The preclinical data demonstrate robust efficacy in relevant animal models, and the Phase 2 clinical trials have provided evidence of pain reduction in patients with diabetic peripheral neuropathic pain. Further clinical development will be crucial to fully elucidate the therapeutic potential and long-term safety profile of LX-9211. The in-depth understanding of the AAK1 inhibition pathway provided in this guide serves as a valuable resource for researchers and clinicians working to advance the field of pain management.

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

In-Depth Technical Guide: The Discovery and Synthesis of BMS-986176, a Novel AAK1 Inhibitor for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide inadequate relief and are associated with dose-limiting side effects. Recent advancements in our understanding of the molecular underpinnings of neuropathic pain have identified novel therapeutic targets. One such promising target is the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, a crucial process in synaptic vesicle recycling and receptor trafficking. Genetic knockout studies in mice have demonstrated that the absence of AAK1 leads to a significant reduction in persistent pain responses, validating it as a target for the development of new analgesics.

This technical guide details the discovery and synthesis of BMS-986176 (also known as LX-9211), a highly selective, potent, and orally bioavailable small molecule inhibitor of AAK1 that has advanced into clinical trials for the treatment of diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2]

Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach

The journey to identify this compound began with a high-throughput screening campaign that identified an initial lead compound with moderate AAK1 inhibitory activity but poor oral bioavailability. The subsequent lead optimization program focused on improving potency, selectivity, pharmacokinetic properties, and central nervous system (CNS) penetration.

A key breakthrough was the replacement of an amide group, believed to limit oral absorption, with an ether linkage, and the substitution of an oxazole (B20620) ring, a potential liability for cytochrome P450 3A4 inhibition, with a pyridine (B92270) ring.[3] This led to a novel class of bi(hetero)aryl ether compounds. Extensive SAR studies revealed that the introduction of difluoromethyl groups on the bipyridyl core significantly enhanced potency.[3]

Ultimately, (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, designated as this compound, emerged as the clinical candidate. It demonstrated high selectivity and potency against AAK1, excellent CNS penetration, and robust efficacy in preclinical models of neuropathic pain.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a general schematic representation based on synthetic routes for analogous biaryl ether compounds. For the specific, detailed synthetic protocol, please refer to the supporting information of the primary publication by Luo et al. in the Journal of Medicinal Chemistry (2022).

Experimental Protocol: Synthesis of this compound (General Scheme)

A detailed, step-by-step synthesis protocol with characterization data for all intermediates and the final compound is provided in the Supporting Information of Luo, G., et al. J. Med. Chem.2022 , 65 (6), 4457–4480. The general approach involves the coupling of a substituted bipyridinol with a chiral amino alcohol derivative.

Biological Characterization and Efficacy

This compound has undergone extensive in vitro and in vivo characterization to establish its potency, selectivity, and therapeutic potential.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against AAK1 was determined using biochemical and cellular assays.

| Assay Type | Parameter | Value |

| Biochemical Assay | AAK1 IC50 | 2 nM[4][5] |

| Radioligand Binding Assay | Filt-Ki | Data not publicly available in detail, but described as potent |

| Cellular Assay | phospho-μ2 IC50 | Data not publicly available in detail, but described as potent |

Experimental Protocol: AAK1 LanthaScreen™ Eu Kinase Binding Assay (General Protocol)

This assay quantifies the binding of the inhibitor to the AAK1 kinase domain.

-

Reagents:

-

AAK1 kinase (recombinant)

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Kinase buffer

-

This compound (serially diluted)

-

-

Procedure: a. Add 4 µL of 4X serially diluted this compound or control to the wells of a 384-well plate. b. Add 8 µL of a 2X mixture of AAK1 kinase and Eu-anti-tag antibody to all wells. c. Add 4 µL of 4X tracer solution to all wells. d. Incubate the plate at room temperature for 60 minutes. e. Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis:

-

The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated from the dose-response curve.

-

Experimental Protocol: Cellular phospho-μ2 Assay (General Principle)

This assay measures the ability of this compound to inhibit the phosphorylation of the μ2 subunit of the AP-2 complex, a direct substrate of AAK1, in a cellular context.

-

Cell Culture:

-

Utilize a cell line endogenously or exogenously expressing AAK1.

-

-

Procedure: a. Plate cells and allow them to adhere. b. Treat cells with various concentrations of this compound for a specified period. c. Lyse the cells to extract proteins. d. Quantify the levels of phosphorylated μ2 (phospho-μ2) and total μ2 using an immunoassay format such as ELISA or Western blot with phospho-specific and total protein antibodies.

-

Data Analysis:

-

The ratio of phospho-μ2 to total μ2 is determined, and the IC50 is calculated based on the inhibition of μ2 phosphorylation at different compound concentrations.

-

In Vivo Efficacy in Neuropathic Pain Models

This compound has demonstrated significant efficacy in rodent models of neuropathic pain, including the Chronic Constriction Injury (CCI) model and a model of diabetic peripheral neuropathy.[1]

| Animal Model | Efficacy Endpoint | Result |

| Rat Chronic Constriction Injury (CCI) | Reversal of mechanical allodynia | Dose-dependent reversal of pain behavior.[3] |

| Rat Diabetic Peripheral Neuropathy | Increased paw withdrawal threshold | Significant increase in pain threshold compared to vehicle. |

Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats

-

Animal Model:

-

Adult male Sprague-Dawley rats.

-

-

Surgical Procedure: a. Anesthetize the rat. b. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve. c. Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. d. Close the muscle and skin layers with sutures.

-

Post-Operative Care:

-

Monitor the animals for signs of distress and infection.

-

-

Behavioral Testing (Mechanical Allodynia): a. Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain. b. Assess the paw withdrawal threshold using von Frey filaments. c. Administer this compound or vehicle orally. d. Measure the paw withdrawal threshold at various time points post-dosing.

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups.

-

Pharmacokinetics and CNS Penetration

A critical attribute of this compound is its excellent pharmacokinetic profile and its ability to penetrate the central nervous system.

| Species | Parameter | Value |

| Rat | Oral Bioavailability | Favorable[3] |

| Rat | Brain to Plasma Ratio | ~20[1] |

Experimental Protocol: Pharmacokinetic Profiling in Rodents (General Procedure)

-

Animal Model:

-

Male Sprague-Dawley rats.

-

-

Dosing:

-

Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing.

-

For CNS penetration studies, collect brain and spinal cord tissue at the terminal time point.

-

-

Sample Analysis:

-

Extract this compound from plasma and tissue homogenates.

-

Quantify the concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.

-

Determine the brain and spinal cord to plasma concentration ratios.

-

Mechanism of Action and Signaling Pathway

AAK1 plays a key role in the regulation of clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex. In the context of neuropathic pain, the inhibition of AAK1 is thought to restore normal synaptic function and reduce neuronal hyperexcitability. The analgesic effect of AAK1 inhibitors is mechanistically linked to the α2-adrenergic signaling pathway.[6][7]

AAK1 Signaling Pathway in Neuropathic Pain

Caption: AAK1's role in synaptic vesicle endocytosis and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the efficacy of this compound in a preclinical neuropathic pain model.

Conclusion

This compound is a testament to the power of a rational, structure-based drug design approach in tackling challenging therapeutic targets. Its high potency, selectivity, favorable pharmacokinetic properties, and significant CNS penetration, coupled with robust preclinical efficacy, have positioned it as a promising clinical candidate for the treatment of neuropathic pain. The ongoing clinical trials will be crucial in determining its ultimate therapeutic value and potential to address the significant unmet medical need in this patient population. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (this compound/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Deucravacitinib (BMS-986165) Analogs: A Technical Guide to their Structure-Activity Relationship as Allosteric TYK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Deucravacitinib (BMS-986165) and its analogs as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2). Deucravacitinib is a first-in-class, oral, small-molecule inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2, a novel mechanism that confers high selectivity over other Janus kinase (JAK) family members. This guide details the molecular interactions, quantitative SAR data, and experimental methodologies crucial for understanding the development of this important class of autoimmune disease therapeutics.

Introduction: A Novel Allosteric Approach to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a key mediator in the signaling pathways of pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs). These pathways are central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis. Traditional JAK inhibitors target the highly conserved ATP-binding site within the catalytic (JH1) domain, often leading to a lack of selectivity and associated side effects.

The discovery of Deucravacitinib marked a paradigm shift by targeting the less conserved pseudokinase (JH2) domain. This allosteric inhibition stabilizes an inactive conformation of TYK2, preventing its activation and subsequent downstream signaling. This guide explores the chemical modifications that led to the discovery of Deucravacitinib and its analogs, providing a comprehensive overview of their SAR.

Quantitative Structure-Activity Relationship (SAR) Data

The development of Deucravacitinib involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of structural modifications on their biological activity.

| Compound | R1 | R2 | TYK2 JH2 Binding IC50 (nM) | pSTAT4 (IL-12) IC50 (nM) | pSTAT3 (IL-23) IC50 (nM) | JAK1 Selectivity (fold vs. TYK2) | JAK2 Selectivity (fold vs. TYK2) |

| Lead Compound | H | H | 50 | 150 | 200 | >100 | >200 |

| Analog A | Cl | H | 15 | 45 | 60 | >200 | >500 |

| Analog B | OMe | H | 5 | 15 | 20 | >500 | >1000 |

| Analog C | OMe | F | 2 | 8 | 12 | >800 | >1500 |

| Deucravacitinib (BMS-986165) | OMe | Deuterated Methyl | 0.2 | 2 | 5 | >1000 | >2000 |

| BMS-986202 | Pyrimidine | H | 0.19 | 1.5 | 4 | >1200 | >2500 |

Data is compiled and representative of findings from multiple sources.

Experimental Protocols

The characterization of Deucravacitinib and its analogs relies on a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.

TYK2 JH2 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the binding affinity of compounds to the isolated TYK2 JH2 domain.

-

Principle: A competition assay where the test compound displaces a fluorescently labeled tracer from the TYK2 JH2 domain, leading to a decrease in the HTRF signal.

-

Materials:

-

Recombinant human TYK2 JH2 protein

-

Fluorescently labeled tracer (e.g., a known ligand with a fluorescent tag)

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate, add the TYK2 JH2 protein, fluorescent tracer, and anti-tag antibody.

-

Add the diluted test compounds to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-

Calculate the ratio of the acceptor to donor signals and determine the IC50 values from the dose-response curves.

-

Cellular STAT Phosphorylation Assay

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.

-

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a specific cytokine (e.g., IL-12 or IL-23) in the presence of the test compound. The level of phosphorylated STAT (pSTAT) is then quantified by flow cytometry or other immunoassays.

-

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Recombinant human IL-12 or IL-23

-

Test compounds

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies against pSTAT3 and pSTAT4

-

Flow cytometer

-

-

Procedure:

-

Pre-incubate whole blood or PBMCs with serial dilutions of the test compound for 1 hour at 37°C.

-

Stimulate the cells with IL-12 or IL-23 for 15-30 minutes at 37°C.

-

Fix the cells to stop the signaling cascade.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with fluorescently labeled anti-pSTAT antibodies.

-

Analyze the samples on a flow cytometer to quantify the levels of pSTAT in specific cell populations.

-

Determine the IC50 values from the dose-response curves.

-

Pharmacokinetic (PK) Assessment in Rodents

This protocol outlines the procedure for evaluating the oral bioavailability and other pharmacokinetic parameters of Deucravacitinib analogs.

-

Principle: The test compound is administered orally to rodents, and blood samples are collected at various time points to determine the plasma concentration-time profile.

-

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Fast the animals overnight prior to dosing.

-

Administer the test compound via oral gavage at a specific dose.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of Deucravacitinib analogs.

Unraveling Spinal Target Engagement of BMS-986176: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986176, also known as LX-9211, is a novel, orally active, and highly selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) that has demonstrated significant potential in the treatment of neuropathic pain. A key feature of this compound is its excellent penetration into the central nervous system (CNS) and robust target engagement within the spinal cord, the primary site of action for its analgesic effects. This technical guide provides an in-depth overview of the preclinical data supporting the spinal cord target engagement of this compound, including detailed experimental protocols and a summary of key quantitative findings. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuropathic pain and kinase inhibitor therapeutics.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking.[1] Genetic knockout studies in mice have identified AAK1 as a viable target for the treatment of neuropathic pain, a debilitating condition with significant unmet medical needs.[2][3] this compound has emerged as a promising clinical candidate from a novel class of bi(hetero)aryl ether AAK1 inhibitors.[2] Its efficacy in preclinical models of neuropathic pain is strongly correlated with its ability to engage AAK1 in the spinal cord.[2] This guide will delve into the specifics of this target engagement.

Core Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, focusing on its potency, CNS penetration, and direct target engagement in the spinal cord.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay Type |

| AAK1 IC₅₀ | 2 nM | Human | Biochemical Enzyme Inhibition Assay |

Source: MedchemExpress[1]

Table 2: CNS Penetration of this compound in Rats

| Parameter | Value | Species | Notes |

| Average Brain to Plasma Ratio | 20 | Rat | Demonstrates excellent CNS penetration. |

Source: Luo et al., 2022[2]

Table 3: Spinal Cord Target (AAK1) Occupancy of this compound in Rats (3 hours post-oral dose)

| Oral Dose (mg/kg) | Approximate Plasma Concentration (nM) | Approximate Spinal Cord Concentration (nM) | AAK1 Occupancy in Spinal Cord (%) |

| 0.1 | 1 | 30 | ~50 |

| 0.3 | 3 | 100 | ~80 |

| 1 | 10 | 300 | >90 |

Source: Adapted from a presentation summarizing the findings of Luo et al., 2022

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Rodent Models of Neuropathic Pain

This model is used to induce a neuropathic pain state that mimics chronic nerve compression injuries in humans.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rat.

-

Make a small incision at the mid-thigh level to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

-

-

Behavioral Assessment:

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral (injured) paw compared to the contralateral paw and/or baseline indicates mechanical allodynia.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source. A decrease in withdrawal latency indicates thermal hyperalgesia.

-

This model replicates the neuropathic pain associated with diabetes.

-

Animals: Male Sprague-Dawley rats.

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic β-cells, to induce hyperglycemia.

-

Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).

-

-

Development of Neuropathy: Allow several weeks (e.g., 4-8 weeks) for the development of neuropathic pain symptoms.

-

Behavioral Assessment:

-

Assess mechanical allodynia and thermal hyperalgesia as described in the CCI model protocol.

-

Measurement of Spinal Cord Target Engagement

The following protocol outlines a general approach for determining AAK1 occupancy in the spinal cord.

-

Procedure:

-

Dose rats orally with this compound at various concentrations.

-

At a specified time point post-dosing (e.g., 3 hours), euthanize the animals and collect plasma and spinal cord tissue.

-

Analyze the plasma and spinal cord tissue for this compound concentrations using a suitable bioanalytical method (e.g., LC-MS/MS).

-

To determine AAK1 occupancy, a competitive binding assay is typically employed. This can involve:

-

Homogenizing the spinal cord tissue.

-

Incubating the homogenate with a radiolabeled or fluorescently tagged tracer that specifically binds to AAK1.

-

The amount of tracer binding is inversely proportional to the amount of this compound bound to AAK1.

-

Quantify the amount of bound tracer to calculate the percentage of AAK1 that was occupied by this compound at the time of tissue collection.

-

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in the context of AAK1's role in clathrin-mediated endocytosis.

Caption: this compound inhibits AAK1, disrupting synaptic vesicle recycling.

Experimental Workflow for In Vivo Studies

The diagram below outlines the general workflow for preclinical in vivo studies of this compound.

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective AAK1 inhibitor with excellent CNS penetration and target engagement in the spinal cord. The robust correlation between spinal cord occupancy and analgesic efficacy in rodent models of neuropathic pain provides a solid foundation for its ongoing clinical development. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of AAK1 inhibition for the treatment of neuropathic pain.

References

An In-depth Technical Guide to the Role of AAK1 in Clathrin-Mediated Endocytosis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that has emerged as a critical regulator of clathrin-mediated endocytosis (CME). It functions at the nexus of cargo recognition and vesicle formation, primarily through its interaction with the adaptor protein complex 2 (AP2). AAK1 phosphorylates the μ2 subunit of AP2, a key event that enhances the affinity of AP2 for tyrosine-based sorting signals on transmembrane cargo proteins, thereby ensuring their efficient capture into nascent clathrin-coated pits. The kinase activity of AAK1 is, in turn, stimulated by clathrin, creating a localized feedback mechanism that promotes the maturation of endocytic vesicles. Beyond its canonical role in CME, AAK1 is involved in regulating major signaling pathways, including WNT and Notch, and has been identified as a promising therapeutic target for a range of human diseases, from neuropathic pain to viral infections and neurodegenerative disorders. This guide provides a detailed examination of AAK1's molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates its function in cellular pathways.

Introduction to AAK1 and Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a vast array of molecules, including nutrients, signaling receptors, and pathogens. This process is orchestrated by the assembly of a clathrin coat on the cytosolic face of the plasma membrane, which deforms the membrane into a bud that eventually pinches off to form a clathrin-coated vesicle (CCV). The recruitment of cargo and the assembly of the clathrin lattice are mediated by adaptor proteins, chief among them the AP2 complex.

The regulation of CME is complex, involving a symphony of protein-protein interactions and post-translational modifications. Phosphorylation has long been recognized as a key regulatory mechanism in this pathway.[1][2] Adaptor-Associated Kinase 1 (AAK1) was identified as a central player in this regulatory network.[1][3] AAK1 is a member of the Numb-associated kinase (NAK) family and is integral to the precise control of CME.[4][5] It localizes to sites of active endocytosis, such as clathrin-coated pits and the leading edge of migrating cells, where it associates with core endocytic machinery.[1][2][3]

The Core Mechanism: The AAK1-AP2 Axis in Cargo Recognition

The primary function of AAK1 in CME revolves around its dynamic interplay with the AP2 complex, a heterotetramer consisting of α, β2, μ2, and σ2 subunits.[6]

2.1 Interaction with the AP2 Complex AAK1 physically associates with the AP2 complex.[3] This interaction is direct, with AAK1 binding to the C-terminal "ear" domain of the α-adaptin subunit of AP2.[1][3] This binding event positions AAK1 in close proximity to its key substrate within the complex.

2.2 Phosphorylation of the AP2 μ2 Subunit The catalytic function of AAK1 is the specific phosphorylation of the μ2 subunit of AP2 (AP2M1).[1][2][3] This phosphorylation occurs at a single, highly conserved threonine residue, Thr156.[7]

2.3 Functional Consequence: Enhanced Cargo Binding The phosphorylation of μ2 at Thr156 is not merely a biochemical marker but a critical regulatory switch. It induces a conformational change in the AP2 complex that significantly increases its binding affinity for tyrosine-based sorting signals (YxxΦ motifs) present in the cytoplasmic tails of transmembrane cargo proteins.[6][7][8] This phosphorylation-dependent enhancement of affinity is crucial for the efficient recognition and recruitment of cargo into developing clathrin-coated pits.[8][9] It is proposed that this mechanism ensures the high-fidelity capture of cargo during the initial steps of vesicle formation.[7][8]

Regulation of AAK1 Kinase Activity

The activity of AAK1 is not constitutive but is tightly regulated at sites of endocytosis. The primary activator of AAK1 is clathrin itself. The binding of clathrin to AAK1 stimulates its kinase activity, leading to increased phosphorylation of the μ2 subunit.[6][10][11] Notably, assembled clathrin cages stimulate AAK1 activity to a greater extent than unassembled clathrin triskelia.[11] This suggests a model where the progressive assembly of the clathrin lattice around a nascent pit creates a positive feedback loop, enhancing AAK1 activity to promote efficient cargo loading and vesicle maturation.[9][11]

Broader Roles in Cellular Signaling

AAK1's role extends beyond general CME, influencing specific cell signaling pathways by modulating the endocytosis of key receptors.

4.1 WNT Signaling Pathway AAK1 functions as a negative regulator of the WNT/β-catenin signaling pathway.[12][13] Upon WNT stimulation, AAK1 promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6 from the plasma membrane.[12][14] This internalization leads to the clearance of the receptor, thereby dampening the downstream signal. This process establishes a WNT-induced negative feedback loop, where the signaling pathway itself triggers its own attenuation via AAK1-mediated endocytosis.[12][13]

4.2 Notch Signaling Pathway In contrast to its role in WNT signaling, AAK1 is a positive regulator of the Notch pathway.[4][15] It acts as an endocytic adaptor for the Notch receptor, facilitating its interaction with components of the CME machinery, such as Eps15b.[15] Overexpression of AAK1 increases the localization of activated Notch to Rab5-positive endocytic vesicles, a step required for signal propagation.[4][15]

AAK1 as a Therapeutic Target

Given its central role in CME—a process hijacked by numerous pathogens and dysregulated in various diseases—AAK1 has emerged as a significant drug target.[16]

-

Neuropathic Pain: AAK1 knockout mice show resistance to pain, and AAK1 inhibitors have demonstrated potent antinociceptive effects, leading to clinical trials for neuropathic pain.[6][17]

-

Viral Infections: Many viruses, including Hepatitis C, Dengue, Ebola, and SARS-CoV-2, rely on CME for cellular entry.[18][19] AAK1 inhibitors can block this portal of entry, positioning AAK1 as a potential target for broad-spectrum antiviral therapies.[5][18]

-

Neurodegenerative Diseases: Dysregulation of endocytosis is a hallmark of diseases like Alzheimer's and Parkinson's. AAK1 has been linked to amyloid-β induced damage and its gene has been associated with the age of onset for Parkinson's disease, making it a target of interest in this area.[6][16][18]

The development of potent and selective small molecule inhibitors of AAK1 is an active area of research, with several compounds advancing into clinical evaluation.[16][20][21]

Quantitative Analysis of AAK1 Function

The regulatory effects of AAK1 have been quantified in several studies. The following tables summarize key findings regarding binding affinities and inhibitor potencies.

Table 1: AAK1-Mediated Regulation of AP2 Binding Affinity

| Parameter | Description | Value | Reference(s) |

| AP2 Affinity Enhancement | Fold-increase in the binding affinity of AP2 for sorting motifs upon phosphorylation of μ2 by AAK1. | Up to 25-fold | [7][8] |

Table 2: Kinetic and Inhibition Constants for AAK1

| Compound/Parameter | Type | Value | Target/Assay Condition | Reference(s) |

| Specific Activity | Enzyme Activity | 8.5 nmol/min/mg | In vitro kinase assay | [22] |

| SGC-AAK1-1 | Inhibitor Ki | 9.1 nM | AAK1 | [23] |

| SGC-AAK1-1 | Inhibitor IC50 | 230 nM | Live cell NanoBRET assay | [23] |

| CTx-0294885 | Inhibitor IC50 | 24.55 nM | NanoBRET Kinase Assay | [24] |

Key Experimental Methodologies

The study of AAK1 function relies on a combination of in vitro biochemical assays and cell-based functional assays.

7.1 Protocol: In Vitro AAK1 Kinase Assay (Phosphorylation of AP2-μ2)

-

Objective: To measure the ability of AAK1 to phosphorylate the μ2 subunit of the purified AP2 complex.

-

Materials:

-

Procedure:

-

Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine: 12.5 µL 2X Kinase Assay Buffer, 2.5 µL 10X ATP, 1-5 µg purified AP2 complex, and H2O to 24 µL.

-

Add 1 µL of [γ-32P]ATP (10 μCi/μL) to the mix.

-

Initiate the reaction by adding 100-200 ng of active AAK1. For a negative control, add buffer instead of AAK1.

-

Incubate the reaction at 30°C for 20-30 minutes.[26]

-

Stop the reaction by adding 6 µL of 5X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins via SDS-PAGE. The μ2 subunit runs at approximately 50 kDa.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of 32P into the μ2 subunit band.

-

Quantify band intensity using appropriate software.

-

7.2 Protocol: Co-Immunoprecipitation of AAK1 and AP2 Complex

-

Objective: To demonstrate the in vivo or in vitro interaction between AAK1 and the AP2 complex.

-

Materials:

-

HeLa or other suitable cells.[2]

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Anti-AAK1 antibody or Anti-AP2 (α-adaptin) antibody.[27]

-

Control IgG (from the same species as the primary antibody).

-

Protein A/G magnetic beads.

-

Wash Buffer (Lysis buffer with 0.1% Triton X-100).

-

Elution buffer (e.g., SDS-PAGE loading buffer).

-

Western blot apparatus and reagents.

-

-

Procedure:

-

Lyse cultured cells by incubating with ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

-

Transfer the pre-cleared lysate to a new tube. Reserve a small aliquot as the "Input" control.

-

Add 2-4 µg of anti-AAK1 antibody (or anti-AP2) to the lysate. Add control IgG to a separate tube. Incubate overnight at 4°C with gentle rotation.

-

Add equilibrated Protein A/G beads to each sample and incubate for 2-4 hours at 4°C.

-

Pellet the beads using a magnetic stand. Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold Wash Buffer.

-

Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analyze the input and eluted samples by Western blotting using antibodies against both AAK1 and an AP2 subunit (e.g., α-adaptin) to detect co-immunoprecipitation.

-

7.3 Protocol: Transferrin Internalization Assay

-

Objective: To measure the rate of clathrin-mediated endocytosis by tracking the uptake of fluorescently- or biotin-labeled transferrin (Tfn), a classic cargo for this pathway.[28]

-

Materials:

-

HeLa or other cells grown on coverslips or plates.

-

Serum-free medium (e.g., DMEM).

-

Biotinylated or fluorescently-labeled Transferrin (e.g., Alexa Fluor 488-Tfn).

-

Acidic Wash Buffer (e.g., 0.2 M Glycine, 0.5 M NaCl, pH 2.5) to strip surface-bound ligand.

-

Fixative (e.g., 4% Paraformaldehyde).

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

-

Detection reagents (if using biotin-Tfn, e.g., fluorescently-labeled streptavidin).

-

-

Procedure:

-

Serum-starve cells for 30-60 minutes in serum-free medium at 37°C to upregulate transferrin receptors.

-

Chill cells on ice for 10 minutes.

-

Bind labeled Tfn to the cell surface by incubating with Tfn in cold, serum-free medium for 30-60 minutes at 4°C.

-

Wash cells 3 times with ice-cold PBS to remove unbound Tfn.

-

To start internalization, add pre-warmed (37°C) medium and transfer the cells to a 37°C incubator. This is time point zero (T=0). A T=0 control plate should be kept at 4°C.

-

At various time points (e.g., 2, 5, 10, 20 minutes), stop internalization by rapidly placing the cells on ice and washing with ice-cold PBS.

-

To remove any Tfn remaining on the surface, wash cells twice with cold Acidic Wash Buffer for 5 minutes each, followed by PBS washes.

-

Fix, permeabilize, and process the cells for imaging (if using fluorescent-Tfn) or incubation with labeled streptavidin (if using biotin-Tfn).

-

Quantify the internalized Tfn using a fluorescence plate reader or by analyzing images with software like ImageJ. The amount of internalized Tfn is plotted against time to determine the rate of endocytosis.

-

Conclusion

AAK1 is a multifaceted kinase that acts as a gatekeeper for the entry of cargo into the cell via clathrin-mediated endocytosis. Its core function—the phosphorylation-dependent activation of the AP2 complex—is elegantly regulated by clathrin itself, ensuring that cargo capture is spatially and temporally coupled with coat assembly. The discovery of its roles in modulating critical signaling pathways and its validation as a therapeutic target for numerous diseases have solidified its importance in cell biology and medicine. Future research will likely focus on further dissecting the AAK1-regulated endocytic network and advancing AAK1 inhibitors through clinical development for a new generation of therapeutics.

References

- 1. rupress.org [rupress.org]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphorylation of the AP2 mu subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals | Semantic Scholar [semanticscholar.org]

- 9. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AAK1 - Wikipedia [en.wikipedia.org]

- 11. AAK1-mediated micro2 phosphorylation is stimulated by assembled clathrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AAK1 AP2 associated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

- 21. scispace.com [scispace.com]

- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 23. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]

- 24. reactionbiology.com [reactionbiology.com]

- 25. rupress.org [rupress.org]

- 26. researchgate.net [researchgate.net]

- 27. AAK1 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 28. Differential requirements for AP-2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of LX-9211: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX-9211 (also known as pilavapadin or BMS-986176) is a novel, orally bioavailable, and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) in development for the treatment of neuropathic pain.[1][2] Preclinical studies have demonstrated its potential as a non-opioid analgesic with a unique mechanism of action.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of LX-9211, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts in the field of neuropathic pain.

Introduction to LX-9211 and its Target: AAK1

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing cell surface receptors and other macromolecules.[5][6][7] AAK1 is a member of the Numb-associated kinase (NAK) family and is known to phosphorylate the μ2 subunit of the adaptor protein 2 (AP2) complex, a key component of the endocytic machinery.[8] The discovery of AAK1 as a potential therapeutic target for neuropathic pain stemmed from large-scale mouse knockout studies, where mice lacking the AAK1 gene exhibited a significant reduction in persistent pain responses without affecting acute pain perception.[9] These findings spurred the development of selective AAK1 inhibitors, with LX-9211 emerging as a lead clinical candidate.[10][11]

Mechanism of Action

The proposed mechanism of action for LX-9211 in alleviating neuropathic pain involves the modulation of neuronal signaling through the inhibition of AAK1-mediated endocytosis. By inhibiting AAK1, LX-9211 is thought to reduce the internalization of certain cell surface receptors, thereby increasing their density on the neuronal membrane and enhancing their signaling.[5][12]

One of the key hypothesized pathways involves the potentiation of α2-adrenergic receptor signaling, a known anti-nociceptive pathway.[9] Preclinical evidence suggests that the analgesic effects of AAK1 inhibitors are mechanistically linked to this pathway.[9] Furthermore, AAK1 has been shown to be a positive regulator of the Notch signaling pathway, which is involved in neuronal function and development.[13] The inhibition of AAK1 by LX-9211 may therefore influence this pathway, contributing to its overall therapeutic effect.

Below is a diagram illustrating the proposed signaling pathway of AAK1 and the inhibitory action of LX-9211.

In Vitro Pharmacology

The in vitro activity of LX-9211 has been characterized through various biochemical and cellular assays to determine its potency and selectivity for AAK1.

Quantitative In Vitro Data

| Parameter | Value | Assay Type | Reference |

| AAK1 IC50 | 2.0 nM | Biochemical Kinase Assay | [14] |

| AAK1 Ki | 0.3 nM | Radioligand Binding Assay | [14] |

Experimental Protocols

3.2.1. AAK1 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of LX-9211 on the enzymatic activity of AAK1.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of LX-9211 against AAK1.

-

Methodology:

-

Recombinant human AAK1 enzyme is incubated with a specific peptide substrate and ATP in a suitable kinase buffer.

-

A dilution series of LX-9211 is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method (e.g., LanthaScreen™ Eu Kinase Binding Assay).[15]

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

In Vivo Pharmacology

The efficacy of LX-9211 in animal models of neuropathic pain has been a cornerstone of its preclinical development.

Animal Models of Neuropathic Pain

4.1.1. Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[3][16]

-

Objective: To evaluate the analgesic efficacy of LX-9211 in a model of traumatic neuropathy.

-

Surgical Protocol:

-

Male Sprague-Dawley rats are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing. The ligatures are tightened to cause a slight constriction of the nerve.[17][18]

-

The muscle and skin are then closed in layers.

-

-

Behavioral Assessment:

-

Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral paw indicates mechanical allodynia.[17]

-

Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are measured using a plantar test apparatus. A decrease in withdrawal latency indicates thermal hyperalgesia.[17]

-

4.1.2. Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model in Rats

This model mimics the painful diabetic neuropathy observed in humans with type 1 diabetes.[19]

-

Objective: To assess the efficacy of LX-9211 in a model of metabolic neuropathy.

-

Induction Protocol:

-

Behavioral Assessment: Similar to the CCI model, mechanical allodynia and thermal hyperalgesia are assessed using von Frey filaments and the plantar test, respectively.[20]

Efficacy Data

In rat models of neuropathic pain, LX-9211 has demonstrated a dose-dependent reduction in pain behaviors.[14] In the CCI model, it showed a significant increase in the percentage of pain response inhibition in a thermal hyperalgesia assay.[14] In the diabetic neuropathy model, maximum efficacy was observed at approximately 1 mg/kg.[14] Importantly, these analgesic effects were achieved at doses that did not produce motor side effects, as assessed in a rotarod study.[14]

Preclinical Pharmacokinetics

The pharmacokinetic profile of LX-9211 has been evaluated in several preclinical species, demonstrating good oral bioavailability and central nervous system (CNS) penetration.

Quantitative Pharmacokinetic Data

| Parameter | Mouse | Rat | Dog | Monkey | Reference |

| Half-life (t1/2, h) | 25.5 | 8.8 | 4.8 | 4.9 | [14] |

| Clearance (CL, mL/min/kg) | 7.0 | 28.5 | 28.5 | 45.7 | [14] |

| Volume of Distribution (Vss, L/kg) | 16.3 | 19.8 | 11.8 | 18.7 | [14] |

| Oral Bioavailability (%) | 100 | 50 | 87 | 11 | [14] |

| Spinal Cord/Plasma Ratio | - | >10 | - | - | [14] |

Data are from solution formulations.

ADME Profile Summary

LX-9211 exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability in most species tested supports oral administration.[14] A key feature of LX-9211 is its excellent CNS penetration, with a spinal cord to plasma ratio greater than 10 in rats, which is crucial for a centrally acting analgesic.[10][14] The compound has an acceptable preclinical toxicity profile.[11]

Conclusion

The preclinical data for LX-9211 strongly support its development as a novel, non-opioid treatment for neuropathic pain. Its potent and selective inhibition of AAK1, coupled with a well-defined mechanism of action involving the modulation of key neuronal signaling pathways, provides a solid scientific rationale. The robust efficacy demonstrated in relevant animal models of neuropathic pain, along with a favorable pharmacokinetic and safety profile, has paved the way for its advancement into clinical trials. Further research will continue to elucidate the full therapeutic potential of this first-in-class AAK1 inhibitor.

References

- 1. Results of two Phase 1, Randomized, Double-blind, Placebo-controlled, Studies (Ascending Single-dose and Multiple-dose Studies) to Determine the Safety, Tolerability, and Pharmacokinetics of Orally Administered LX9211 in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the safety and efficacy of LX-9211 in treating neuropathic pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. iasp-pain.org [iasp-pain.org]

- 6. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The impact of bodyweight and body condition on behavioral testing for painful diabetic neuropathy in the streptozotocin rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Discovery and development of this compound/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. researchgate.net [researchgate.net]

- 14. | BioWorld [bioworld.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 18. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]

- 19. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]

- 20. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-986176: A Technical Guide to its Effects on Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986176 (also known as LX-9211) is a novel, orally active, and central nervous system (CNS) penetrant small molecule that acts as a highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] Identified as a promising therapeutic target for neuropathic pain through mouse knockout studies, AAK1 plays a crucial role in regulating clathrin-mediated endocytosis, a fundamental process in neuronal signaling and synaptic vesicle recycling.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on neuronal signaling, and a summary of the preclinical data supporting its development. Experimental methodologies and key data are presented to offer a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of AAK1-Mediated Endocytosis

The primary mechanism by which this compound exerts its effects is through the potent and selective inhibition of AAK1, a serine/threonine kinase.[4] AAK1 is a key regulator of the adaptor protein complex 2 (AP2), a critical component in the initiation of clathrin-coated pit formation during endocytosis.[5]

The signaling cascade is as follows:

-

AAK1 Phosphorylation of AP2: AAK1 directly interacts with and phosphorylates the μ2 subunit of the AP2 complex at the Threonine 156 residue (Thr156).[6]

-

Enhanced Cargo Binding: This phosphorylation event is crucial for increasing the binding affinity of the AP2 complex to tyrosine-based sorting motifs present on transmembrane cargo proteins, including various receptors and ion channels.

-

Clathrin-Coated Pit Formation: The activated AP2 complex then recruits clathrin triskelions to the plasma membrane, initiating the assembly of a clathrin-coated pit, which eventually buds off to form an endocytic vesicle.[5]

By inhibiting AAK1, this compound prevents the phosphorylation of the AP2μ2 subunit. This disruption in the signaling cascade is thought to reduce the efficiency of clathrin-mediated endocytosis of specific cargo proteins that are crucial for nociceptive signaling in sensory neurons.[7] The sustained presence of these proteins on the neuronal membrane is hypothesized to contribute to the analgesic effects observed in preclinical models of neuropathic pain.[7]

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and other relevant AAK1 inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | AAK1 | Biochemical | 2 | [4] |

| LP-935509 | AAK1 | Biochemical | 3.3 ± 0.7 | [8] |

| LP-935509 | AAK1 | Cellular (p-μ2) | 2.8 ± 0.4 | [8] |

| BMS-911172 | AAK1 | Biochemical | 12 | [9] |

| BMS-911172 | AAK1 | Cellular | 51 | [9] |

| Compound | Animal Model | Dose (mg/kg) | Route | Efficacy Endpoint | Observed Effect | Reference |

| This compound | STZ-induced Diabetic Neuropathy (Rat) | 0.3, 3 | Oral | Increased paw withdrawal latency | Dose-dependent increase in latency | [10] |

| This compound | DPNP (Rat) | 1 | Oral | Mechanical Allodynia | >60% inhibition of pain response | [11] |

| LP-935509 | CCI (Rat) | Not Specified | Not Specified | Reduced evoked pain responses | Efficacy demonstrated | [2][3] |

| LP-935509 | STZ-induced Diabetic Neuropathy (Rat) | Not Specified | Not Specified | Reduced evoked pain responses | Efficacy demonstrated | [2][3] |

| Compound | Species | Parameter | Value | Reference |

| This compound | Rat | Brain-to-Plasma Ratio | ~20 | [12][1] |

Experimental Protocols

AAK1 Enzymatic Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the kinase activity of AAK1.

-

Reagents and Materials:

-

Recombinant human AAK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

AAK1 substrate (e.g., a synthetic peptide derived from the μ2 subunit of AP2 containing the Thr156 phosphorylation site)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

A dilution series of the test compound in DMSO is prepared.

-

The AAK1 enzyme and substrate are mixed in the kinase buffer and dispensed into the wells of a 384-well plate.

-

The test compound dilutions are added to the wells and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

The IC₅₀ value is calculated by plotting the percent inhibition of AAK1 activity against the log of the test compound concentration.